

Application Notes and Protocols: Olivine as a Slag Conditioner in Metallurgical Processes

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

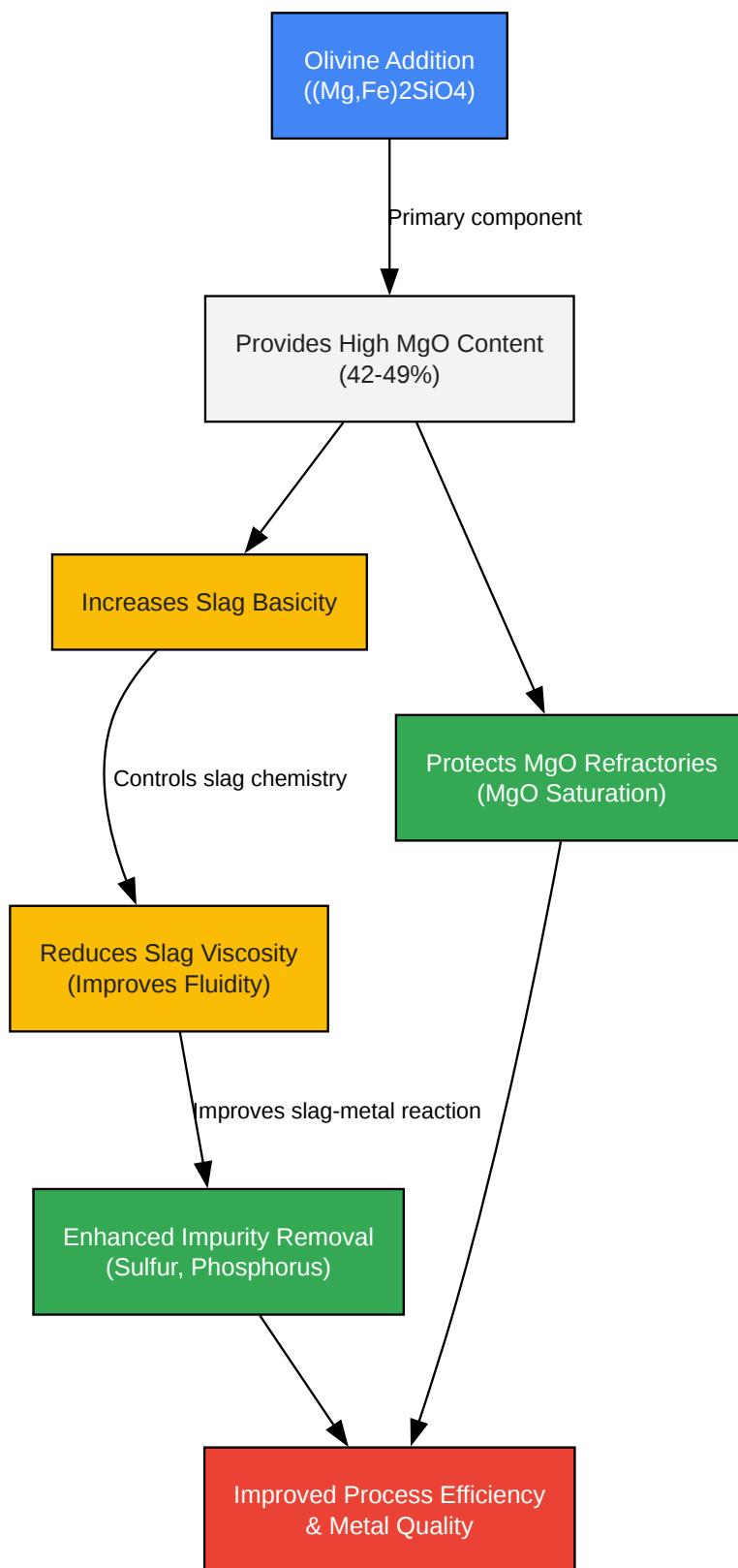
Compound Name: *Olivin*

Cat. No.: B1252735

[Get Quote](#)

Audience: Researchers, scientists, and metallurgical professionals.

Introduction **Olivine** is a naturally occurring magnesium iron silicate mineral group with the general chemical formula $(\text{Mg},\text{Fe})_2\text{SiO}_4$.^{[1][2]} It consists of a solid solution series between forsterite (Mg_2SiO_4) and fayalite (Fe_2SiO_4).^{[1][3]} Renowned for its high melting point (nearly 1900°C for forsterite), high magnesium content, and excellent thermal stability, **olivine** serves as a highly effective slag conditioner and fluxing agent in various high-temperature metallurgical processes.^{[1][2][3]} It is widely used in both iron and steelmaking (blast furnaces, electric arc furnaces) and non-ferrous metallurgy to control slag properties, improve process efficiency, and enhance final product quality.^{[3][4]}


Application Notes

Mechanism of Action

The primary function of **olivine** as a slag conditioner is to introduce magnesium oxide (MgO) into the slag, which modifies its chemical and physical properties.

- Basicity and Viscosity Control: The MgO from **olivine** increases the basicity of the slag. This is crucial for controlling the slag's viscosity; an optimal viscosity ensures good slag-metal contact, which is essential for impurity removal.^[4] By reacting with acidic components like silica (SiO_2), **olivine** helps to fluidize the slag, making it less viscous and more reactive.^{[5][6]} This is particularly beneficial in replacing traditional fluxes like dolomite, as **olivine**'s higher MgO content means less material is required.^[4]

- Impurity Removal: A fluid, basic slag is critical for removing impurities from the molten metal. The MgO in **olivine** enhances the slag's capacity to absorb sulfur and phosphorus from the metal bath, aiding in desulfurization and dephosphorization.[3][5][6]
- Refractory Protection: By increasing the MgO concentration in the slag, **olivine** helps to saturate the slag with magnesia. This reduces the chemical potential for the slag to attack and dissolve MgO-based refractory linings in furnaces and ladles, thereby extending refractory life.
- Sinter and Pellet Enhancement: When used as an additive in iron ore sintering or pelletizing, **olivine** improves the properties of the agglomerates. It can reduce the sintering temperature, leading to energy savings.[5][6] During firing, it can promote the formation of a low-melting-point magnesio-ferrite phase, which acts as a binder and increases the cold crushing strength of the pellets.[7]

[Click to download full resolution via product page](#)

Caption: Logical flow of **olivine**'s mechanism as a slag conditioner.

Key Benefits in Metallurgical Processes

The use of **olivine** offers significant operational, economic, and environmental advantages over traditional fluxes like dolomite or fluorspar.

- Increased Productivity and Energy Savings: In sintering, adding **olivine** can lower the required sintering temperature by up to 100°C, which reduces coke consumption.[5][6] This leads to a harder sinter product, fewer fines, and an overall increase in furnace capacity and productivity.[4][5] Reports indicate that replacing dolomite with **olivine** can increase sinter production by 7% and decrease fuel consumption by 14%. [5]
- Superior Fluxing Agent: **Olivine** acts more rapidly than fluorspar in reducing slag viscosity.[5] Its high MgO content (45-49%) compared to dolomite (20-22%) means that a smaller tonnage of **olivine** is needed to achieve the desired slag chemistry.[4]
- Environmental and Health Benefits: Unlike carbonate fluxes such as limestone and dolomite, **olivine** is a silicate and does not undergo endothermic calcination reactions that release large amounts of carbon dioxide (CO₂).[5][8] This results in a significantly lower CO₂ footprint for the ironmaking process.[8][9] Furthermore, **olivine** does not contain free silica, which mitigates the risk of silicosis, a serious occupational lung disease, for workers.[5]

Data Presentation

Table 1: Typical Chemical Composition of Metallurgical Grade Olivine

Component	Weight Percentage (%)
Magnesium Oxide (MgO)	42.0 - 49.0[10]
Silicon Dioxide (SiO ₂)	~41.2[10]
Iron(II) Oxide (FeO)	< 10.0[10]
Other Oxides (Al ₂ O ₃ , MnO, Cr ₂ O ₃ , CaO)	Trace amounts
Ignition Loss	0.3 - 1.0

Note: Composition varies based on the geological source. Fayalite (Fe₂SiO₄) content is typically minimized for refractory applications.

Table 2: Comparison of **Olivine** with Other Common Fluxes

Feature	Olivine	Dolomite (CaMg(CO ₃) ₂)	Fluorspar (CaF ₂)
Primary Function	MgO source, basicity control, fluidizer	CaO & MgO source, basicity control	Potent fluidizer
Typical MgO Content	42-49% ^[4]	20-22% ^[4]	N/A
CO ₂ Emission on Heating	None	High (releases CO ₂)	None
Health/Safety Concern	No free silica ^[5]	Dust	Fume emissions, refractory attack

| Effect on Refractory | Protects MgO-based linings | Can be corrosive if slag is unsaturated |
Highly corrosive to refractories |

Table 3: Reported Quantitative Effects of **Olivine** Addition (vs. Dolomite)

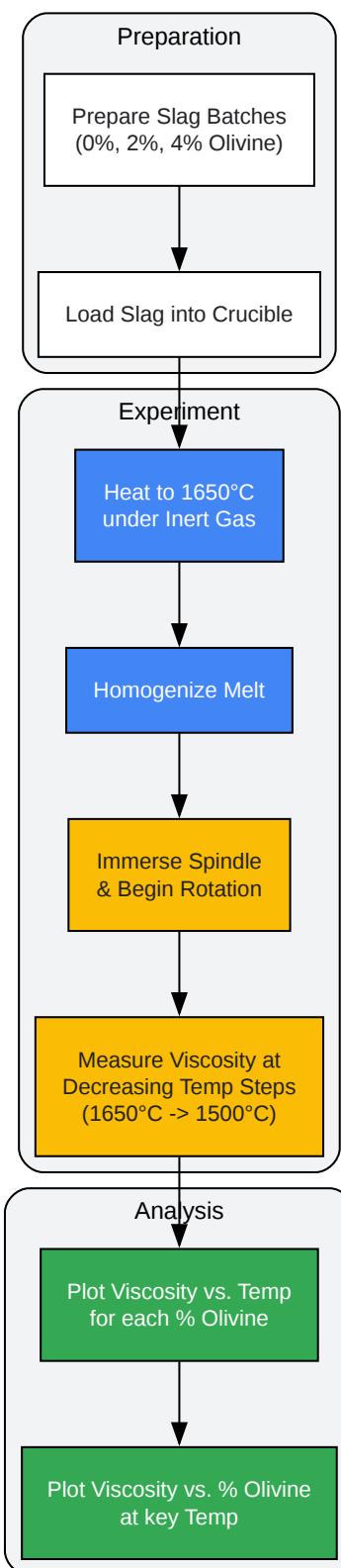
Parameter	Improvement with Olivine
Sinter Temperature	Reduction up to 100°C ^{[5][6]}
Sinter Productivity	Increase of ~7% ^[5]
Fuel Consumption	Decrease of ~14% ^[5]
Required Flux Tonnage	Lower due to higher MgO concentration ^[4]

| CO₂ Emission (from flux) | Significantly lower^{[5][8]} |

Experimental Protocols

The following protocols outline standard laboratory procedures for evaluating the performance of **olivine** as a slag conditioner.

Protocol 1: Evaluation of Olivine Effect on Slag Viscosity


Objective: To quantify the change in viscosity of a metallurgical slag as a function of temperature and **olivine** addition.

Methodology (based on rotational viscometry[11]):

- Materials & Equipment:
 - High-temperature rotational viscometer.
 - Resistance or induction furnace capable of reaching >1600°C.
 - Crucibles (e.g., molybdenum, graphite, or MgO).
 - Spindle/bob (molybdenum or other suitable refractory material).
 - Synthetic slag components (e.g., CaO, SiO₂, Al₂O₃, FeO) or industrial slag sample.
 - Ground **olivine** sample (pre-dried).
 - Inert gas supply (e.g., Argon).
- Slag Preparation:
 - Prepare a base slag by mixing reagent-grade oxides in proportions representative of the target industrial process.
 - Alternatively, use a crushed and dried sample of industrial slag.
 - Prepare several batches with incremental additions of **olivine** (e.g., 0%, 2%, 4%, 6% by weight).
- Experimental Procedure:
 - Place a known mass of the slag mixture into the crucible and position it in the furnace.
 - Purge the furnace with inert gas to prevent oxidation.

- Heat the sample to the maximum test temperature (e.g., 1650°C) and allow it to homogenize completely.
- Lower the viscometer spindle into the molten slag to a predetermined depth.
- Begin spindle rotation and allow the viscosity reading to stabilize.
- Record viscosity at a series of decreasing temperatures (e.g., in 50°C steps from 1650°C down to 1500°C), allowing for stabilization at each step.[11]
- Repeat the procedure for each slag composition (with different **olivine** percentages).

- Data Analysis:
 - Plot viscosity (in Pa·s or Poise) as a function of temperature for each **olivine** concentration.
 - Plot viscosity as a function of **olivine** percentage at a constant, relevant process temperature (e.g., 1600°C).

[Click to download full resolution via product page](#)

Caption: Experimental workflow for slag viscosity measurement.

Protocol 2: Static Corrosion Test for Refractory Wear (Cup Test)

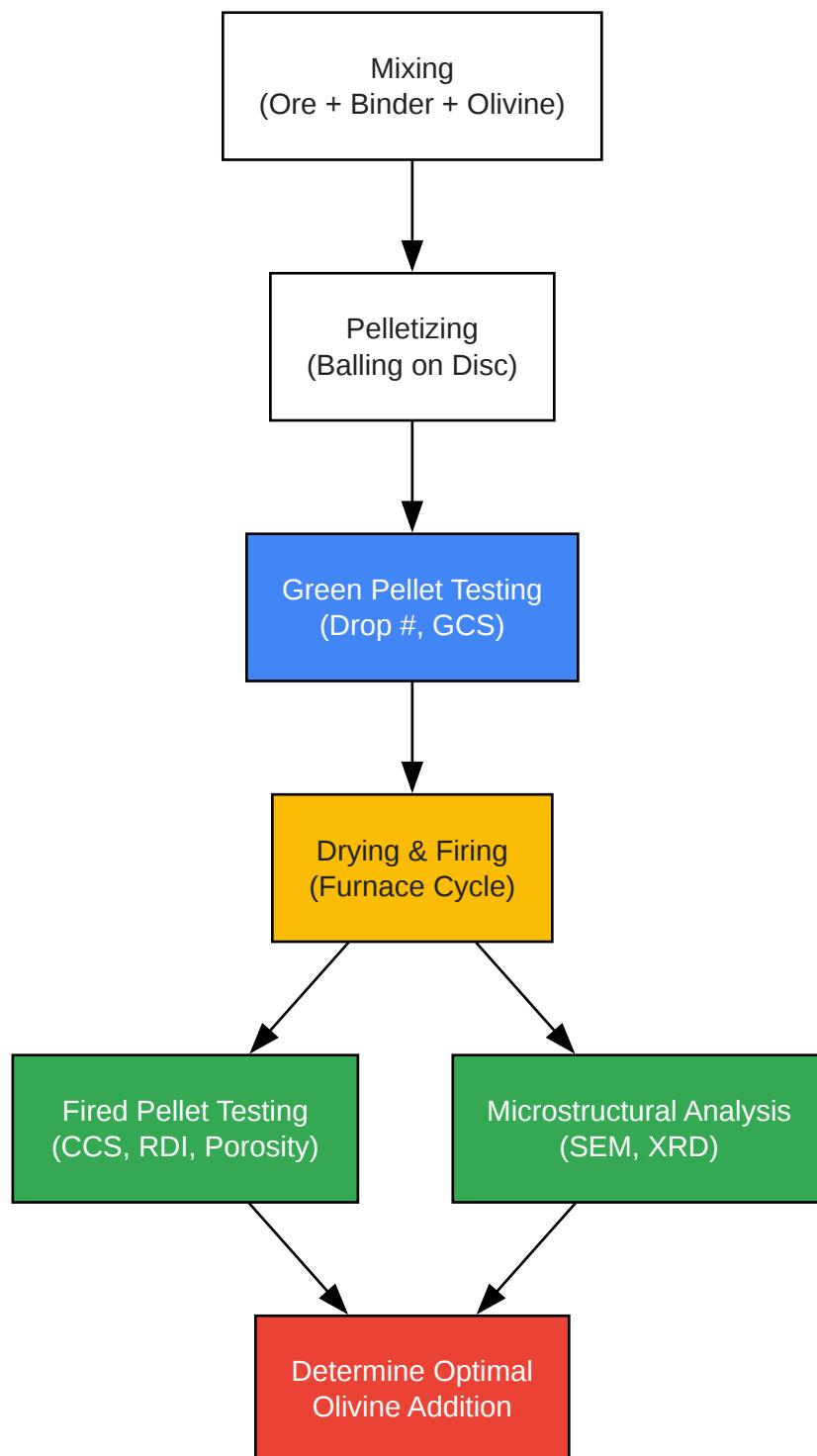
Objective: To evaluate the effect of an **olivine**-conditioned slag on the corrosion and penetration of a refractory material.

Methodology (based on the cup-test method[12]):

- Materials & Equipment:
 - Refractory test samples (e.g., 50x50x50 mm cubes of MgO-C brick).
 - Drill press with a core bit (e.g., 25 mm diameter).
 - High-temperature box or tube furnace.
 - Base slag and **olivine**-conditioned slag (pre-fused or powdered).
 - Diamond saw for sectioning.
 - Microscope or Scanning Electron Microscope (SEM) for analysis.
- Sample Preparation:
 - Drill a blind, flat-bottomed hole ("cup") into the center of each refractory sample (e.g., 25 mm diameter, 25 mm deep).[12]
 - Clean the samples of any debris and dry them thoroughly in an oven.
 - Prepare at least two slag compositions: a baseline slag (Y) and a conditioned slag (Y_c) with a specific percentage of **olivine**.
- Experimental Procedure:
 - Place a pre-weighed amount of slag powder (e.g., 18-20 grams) into the cup of each refractory sample.[12]
 - Carefully place the samples into the furnace.

- Heat to the target process temperature (e.g., 1600°C) and hold for a specified duration (e.g., 4 hours) to allow for slag-refractory interaction.[12]
- Turn off the furnace and allow the samples to cool to room temperature.
- Analysis:
 - Cut the cooled samples vertically through the center of the cup.
 - Visually inspect and photograph the cross-section to observe the slag-refractory interface.
 - Measure the depth of slag penetration into the refractory pores and the change in the cup's dimensions (corrosion line).
 - For detailed analysis, examine the interface using SEM with Energy Dispersive X-ray Spectroscopy (EDS) to identify reaction products and elemental diffusion.

Protocol 3: Pelletization and Fired Pellet Quality Assessment


Objective: To determine the influence of **olivine** additions on the physical and metallurgical properties of iron ore pellets.

Methodology (based on laboratory pelletizing studies[7]):

- Materials & Equipment:
 - Iron ore concentrate, finely ground **olivine**, and a binder (e.g., bentonite).
 - Laboratory-scale pelletizing disc or drum.
 - Drying oven.
 - High-temperature muffle furnace or a pot-grate/hearth furnace simulator.
 - Testing equipment for: Green Compressive Strength (GCS), Drop Number, Cold Crushing Strength (CCS), and Reduction Degradation Index (RDI).

- Green Pellet Preparation:
 - Prepare dry mixes of iron ore, binder, and varying amounts of **olivine** (e.g., 0%, 1%, 2%, 3%).
 - Homogenize each dry mix thoroughly.
 - Place a batch of the mix on the pelletizing disc and add water via a fine spray while the disc rotates. Continue until green pellets of the desired size (e.g., 10-12 mm) are formed.
 - Screen the pellets to ensure a narrow size distribution.
- Green Pellet Testing:
 - Drop Number: Count the number of times a green pellet can be dropped from a standard height (e.g., 45 cm) onto a steel plate before it breaks.
 - GCS: Measure the compressive strength of the green pellets using a compression tester.
- Firing Protocol:
 - Carefully dry the green pellets in an oven (e.g., at 105°C) to remove moisture.
 - Load the dried pellets into the furnace.
 - Execute a pre-defined firing cycle, which typically includes:
 - An oxidative pre-heating stage.
 - A high-temperature firing stage (e.g., 1250-1350°C) for a set duration to achieve hardening.
 - A controlled cooling stage.[\[7\]](#)
- Fired Pellet Analysis:
 - CCS: Measure the compressive force required to crush the fired pellets. A higher CCS indicates better strength for handling and transport.

- RDI: Test the resistance of the pellets to degradation and fines generation under reducing conditions simulating a blast furnace.
- Porosity: Determine the porosity of the fired pellets.
- Mineralogical Analysis: Use X-Ray Diffraction (XRD) and SEM to identify the mineral phases formed (e.g., hematite, magnesioferrite) and analyze the microstructure.^[7]

[Click to download full resolution via product page](#)

Caption: Workflow for evaluating **olivine** in iron ore pelletizing.

Environmental and Safety Considerations

- Health: The absence of crystalline free silica in **olivine** is a significant occupational health advantage, reducing the risk of silicosis for personnel handling the material.[5]
- Emissions: The use of **olivine** in place of carbonate fluxes like dolomite and limestone directly reduces the process-related CO₂ emissions, contributing to decarbonization efforts in the steel industry.[8][9]
- Trace Elements: While **olivine** is generally safe, it can contain trace amounts of heavy metals like nickel.[13][14] In contained high-temperature metallurgical processes, this is not a primary concern. However, for slag valorization or disposal, the leaching behavior of these elements should be considered to prevent environmental contamination.[15]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Olivine - Wikipedia [en.wikipedia.org]
- 2. Olivine: A rock-forming mineral. Used as the gemstone peridot. [geology.com]
- 3. Popular Industrial Applications of Olivine | LKAB Minerals [lkabminerals.com]
- 4. gritsablare.ro [gritsablare.ro]
- 5. eryas.com [eryas.com]
- 6. Olivine As Slag Conditioner - Ore-Met Olivine Sands [ore-met.com]
- 7. jmmab.com [jmmab.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. US3396010A - Slag conditioner - Google Patents [patents.google.com]
- 11. pyrometallurgy.co.za [pyrometallurgy.co.za]
- 12. researchgate.net [researchgate.net]
- 13. pubs.acs.org [pubs.acs.org]

- 14. studenttheses.uu.nl [studenttheses.uu.nl]
- 15. medium.com [medium.com]
- To cite this document: BenchChem. [Application Notes and Protocols: Olivine as a Slag Conditioner in Metallurgical Processes]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1252735#olivine-as-a-slag-conditioner-in-metallurgical-processes\]](https://www.benchchem.com/product/b1252735#olivine-as-a-slag-conditioner-in-metallurgical-processes)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com